molecular formula C19H15ClN2O3S B11306426 3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11306426
M. Wt: 386.9 g/mol
InChI Key: BYBPQWKQWIHPPH-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like carbodiimides.

    Formation of Benzoxazin Ring: The benzoxazin ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals with potential therapeutic effects.

Industry

In the industrial sector, these compounds can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Carboxamide Derivatives: Compounds with similar carboxamide functional groups.

    Benzoxazin Derivatives: Compounds with similar benzoxazin rings.

Uniqueness

The uniqueness of 3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3S/c1-2-22-13-9-11(7-8-14(13)25-10-16(22)23)21-19(24)18-17(20)12-5-3-4-6-15(12)26-18/h3-9H,2,10H2,1H3,(H,21,24)

InChI Key

BYBPQWKQWIHPPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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